molecular formula C11H9ClN2O2S B13969888 5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid CAS No. 1404456-62-7

5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid

Cat. No.: B13969888
CAS No.: 1404456-62-7
M. Wt: 268.72 g/mol
InChI Key: WPMFRFAADWBMQT-UHFFFAOYSA-N
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Description

5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is of particular interest due to its unique chemical structure, which combines a thiophene ring with a chloropyridine moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring and a chloropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid, also known by its chemical formula C11H9ClN2O2SC_{11}H_9ClN_2O_2S, has garnered attention in recent research due to its potential biological activities, particularly in enzyme inhibition and antiviral properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxylic acid group and a chloropyridine moiety, which contributes to its biological properties. Its structural formula is illustrated below:

Structure 5(((5Chloropyridin3yl)amino)methyl)thiophene2carboxylicacid\text{Structure }5-(((5-Chloropyridin-3-yl)amino)methyl)thiophene-2-carboxylicacid

Enzyme Inhibition

Recent studies have indicated that derivatives of 5-chloropyridin-3-yl compounds exhibit significant enzyme inhibitory activity. Specifically, the compound has been evaluated for its inhibitory effects on the SARS-CoV-2 3CL protease, a critical target in the treatment of COVID-19.

Table 1: Inhibitory Activity against SARS-CoV-2 3CL Protease

CompoundIC50 (nM)EC50 (µM)Reference
This compoundNot specifiedNot specified
Compound 3 (related structure)2502.8

The specific IC50 and EC50 values for this compound were not provided in the literature; however, related compounds demonstrated promising inhibitory activity against the SARS-CoV-2 protease, suggesting potential for further development.

Antiviral Activity

In addition to enzyme inhibition, compounds related to this structure have shown antiviral properties. For instance, derivatives have been tested for their ability to inhibit viral replication in cell cultures.

Case Study: Antiviral Efficacy

In a study investigating the antiviral effects of chloropyridinyl esters, it was found that while some compounds exhibited low nanomolar inhibitory activity against the SARS-CoV protease, they did not show significant antiviral activity across all tested derivatives. The notable exception was certain modified esters that demonstrated effective inhibition of viral infectivity in VeroE6 cells .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the chloropyridine and thiophene rings can significantly influence the potency and selectivity of enzyme inhibition.

Table 2: Summary of Structure–Activity Relationships

ModificationEffect on Activity
Chlorine substitution on pyridineEnhances enzyme inhibition
Carboxylic acid positioningCritical for maintaining activity
Presence of electron-withdrawing groupsIncreases potency against targets

This table summarizes key findings from SAR studies indicating how specific modifications can enhance or diminish biological activity.

Properties

CAS No.

1404456-62-7

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

5-[[(5-chloropyridin-3-yl)amino]methyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C11H9ClN2O2S/c12-7-3-8(5-13-4-7)14-6-9-1-2-10(17-9)11(15)16/h1-5,14H,6H2,(H,15,16)

InChI Key

WPMFRFAADWBMQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CNC2=CC(=CN=C2)Cl

Origin of Product

United States

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